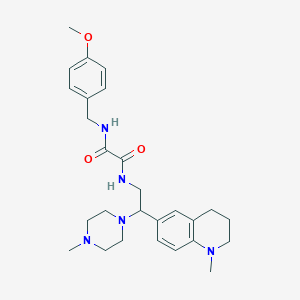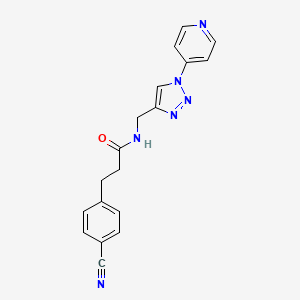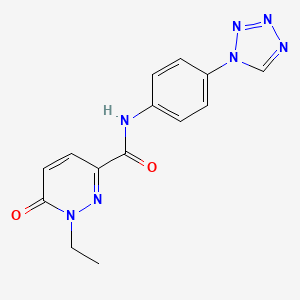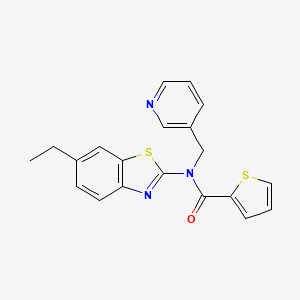
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cyclopropanecarboxamide” is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are nitrogenous heterocyclic compounds that have shown versatile biological activities due to their ability to bind with a variety of enzymes and receptors in the biological system . They have been used in medicinal chemistry for their excellent therapeutic index and safety profile .
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are then thoroughly characterized using different spectral techniques .Molecular Structure Analysis
The molecular structure of a similar compound, “1-((1-methyl-1H-1,2,4-triazol-3-yl) methyl)-3”, was found to be orthorhombic, Pbca (no. 61), with dimensions a = 8.08620 (10) Å, b = 15.4730 (2) Å, c = 23.5892 (2) Å, V = 2951.43 (6) Å 3, Z = 8 .Chemical Reactions Analysis
The chemical reactions of 1,2,3-triazoles involve various interactions like electrostatic interaction, Pi- anion interaction, H-bonding and Van der Waals interaction . These interactions contribute to their enhanced biocompatibility .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3-triazoles are influenced by their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .Scientific Research Applications
- 1,2,3-Triazoles are widely used in drug discovery due to their unique properties, including high chemical stability and hydrogen bonding ability .
- Several medicinal compounds with a 1,2,3-triazole core are available in the market, such as the anticonvulsant drug Rufinamide and the anticancer drug carboxyamidotriazole .
- Researchers have synthesized derivatives of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cyclopropanecarboxamide and evaluated their cytotoxic activity against cancer cell lines .
- The 1,2,3-triazole scaffold is amenable to click chemistry, a powerful synthetic approach for creating complex molecules .
- Researchers have developed facile and straightforward methods for synthesizing 1,2,3-triazoles, especially using click chemistry .
- 1,2,3-Triazoles play a role in supramolecular chemistry, where they form non-covalent interactions with other molecules .
- These compounds are also relevant in materials science, contributing to the design of functional materials .
- The 1,2,3-triazole motif is used for bioconjugation, linking biomolecules (e.g., proteins, peptides) to other entities .
- Researchers have explored its applications in chemical biology, including labeling and imaging .
- 1,2,3-Triazoles can serve as fluorescent probes due to their aromatic character and strong dipole moment .
- Scientists have investigated their use in imaging techniques, such as fluorescence microscopy .
Drug Discovery and Medicinal Chemistry
Organic Synthesis and Click Chemistry
Supramolecular Chemistry and Materials Science
Bioconjugation and Chemical Biology
Fluorescent Imaging and Molecular Probes
Polymer Chemistry and Functional Materials
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8(2)10(7-15-12-5-6-13-15)14-11(16)9-3-4-9/h5-6,8-10H,3-4,7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWLGPOEXAREIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2723036.png)




![3-[(3-Hydroxyphenyl)methyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2723042.png)

![7-hydroxy-5-oxo-N-(1-(pyridin-4-yl)ethyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2723045.png)

![ethyl 3-carbamoyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2723052.png)
![N-[3-Oxo-3-[3-(trifluoromethyl)azetidin-1-yl]propyl]prop-2-enamide](/img/structure/B2723053.png)
![1-[4-[3-(4-Methoxyphenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2723054.png)